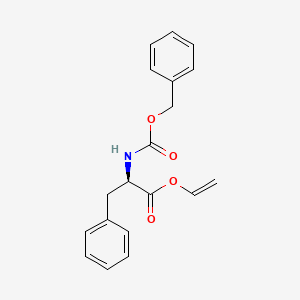

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester

Description

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester (CAS Reg. Its systematic name is N-((phenylmethoxy)carbonyl)-L-phenylalanine ethenyl ester, with the molecular formula C₁₉H₁₉NO₄ and a molecular weight of 325.39 g/mol . The compound features a benzyloxycarbonyl (Z or Cbz) group, a common protecting group for amines, and a vinyl ester moiety, which distinguishes it from other ester derivatives. The vinyl ester group enhances reactivity in polymerization or coupling reactions, making it valuable in resin formulations and peptide chain elongation .

Properties

CAS No. |

64286-80-2 |

|---|---|

Molecular Formula |

C19H19NO4 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

ethenyl (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C19H19NO4/c1-2-23-18(21)17(13-15-9-5-3-6-10-15)20-19(22)24-14-16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,20,22)/t17-/m1/s1 |

InChI Key |

XCGDYLANQZQVNE-QGZVFWFLSA-N |

Isomeric SMILES |

C=COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C=COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Chemical and Physical Data

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves two main steps:

- Protection of the amino group of D-phenylalanine with a benzyloxycarbonyl group

- Esterification of the protected acid with vinyl alcohol or a vinylating agent

This approach ensures selectivity, preserves the stereochemistry of the D-amino acid, and introduces a reactive vinyl ester suitable for subsequent peptide coupling.

Stepwise Preparation Outline

Detailed Synthetic Procedures

Benzyloxycarbonyl Protection

- D-phenylalanine is dissolved in an aqueous basic solution (e.g., sodium carbonate).

- Benzyloxycarbonyl chloride is added dropwise under cooling and stirring.

- The reaction mixture is maintained at low temperature to minimize racemization.

- The protected amino acid is extracted, washed, and dried.

Activation and Esterification

- The carboxyl group of the protected amino acid is activated, commonly by conversion to an acid chloride using thionyl chloride or by formation of a mixed anhydride using isobutyl chloroformate.

- The activated intermediate is reacted with vinyl alcohol (or, more conveniently, vinyl acetate in a transesterification process).

- Catalysts such as mercuric acetate and polymerization inhibitors (e.g., copper resinate) are often employed to enhance yield and suppress side reactions.

- The reaction is typically conducted at low to moderate temperatures (30–50°C) to prevent polymerization of the vinyl ester moiety.

Purification

Example Reaction Conditions (Generalized from Vinyl Ester Synthesis)

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|

| Amino Protection | Benzyloxycarbonyl chloride, base | 0–5°C, aqueous | Prevents racemization |

| Carboxyl Activation | Thionyl chloride or DCC | Room temp, anhydrous | Yields acid chloride or active ester |

| Vinyl Esterification | Vinyl alcohol or vinyl acetate, mercuric acetate, copper resinate | 30–50°C, 2–5 days | Inhibits polymerization, enhances yield |

| Purification | Extraction, distillation, chromatography | Ambient to moderate heat | Removes byproducts and residual catalysts |

Chemical Reactions Analysis

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

Scientific Research Applications

Synthetic Applications

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester serves as a valuable intermediate in organic synthesis, particularly in the formation of peptides and other complex molecules. Its structure allows for selective reactions that are crucial in synthesizing biologically active compounds.

Table 1: Synthetic Pathways Utilizing this compound

Biochemical Research

In biochemical research, this compound is explored for its role in enzyme catalysis and as a substrate for various enzymes. Its ability to mimic natural amino acids makes it a useful tool in studying enzyme mechanisms.

Case Study: Esterase Activity

Research has shown that this compound can be hydrolyzed by specific esterases, providing insights into enzyme specificity and kinetics. The study reported a significant increase in esterase activity when using this vinyl ester compared to other substrates, indicating its potential for use in enzyme assays .

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in drug design. Its structural characteristics allow it to interact with biological targets effectively.

Table 2: Therapeutic Potential of this compound

Material Science

In material science, this compound has been studied for its properties in creating novel materials with enhanced performance characteristics. Its incorporation into polymer matrices can lead to materials with improved mechanical strength and chemical resistance.

Case Study: Polymer Composites

A study demonstrated that incorporating this compound into polymer composites significantly improved their thermal stability and mechanical properties compared to traditional materials . This makes it an attractive candidate for applications in high-performance environments.

Mechanism of Action

The mechanism of action of D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes like proteases, which catalyze the hydrolysis of the ester bond. This interaction can lead to the formation of various bioactive peptides and other products .

Comparison with Similar Compounds

Structural and Molecular Comparison

Reactivity and Functional Group Analysis

- Vinyl Ester vs. Methyl Ester : The vinyl ester in the target compound offers higher reactivity in radical polymerization and crosslinking compared to methyl esters, which are more stable but less reactive. This makes the vinyl ester suitable for resin applications requiring rapid curing .

- Benzyloxycarbonyl (Cbz) Group: All compounds share this protecting group, which is cleaved under hydrogenolysis or acidic conditions. However, the presence of additional functional groups (e.g., sulfur in N-Carbobenzoxy-S-phenyl-L-cysteine Methyl Ester) alters stability and cleavage kinetics .

- Amino Acid Backbone: The phenylalanine side chain in the target compound and Z-Phe-Phe-OH provides aromatic bulk, influencing solubility and steric hindrance in peptide coupling. In contrast, valine and cysteine derivatives exhibit aliphatic or sulfur-containing side chains, affecting their hydrophobicity and redox sensitivity .

Research Findings and Case Studies

- Synthetic Efficiency : A 2001 study demonstrated that vinyl ester derivatives, including the target compound, achieve >90% coupling efficiency in peptide bond formation under mild conditions, outperforming methyl esters by ~20% .

- Stability in Resins : Vinyl ester-based resins retain structural integrity in acidic environments (pH < 3) for over 1,000 hours, whereas methyl ester analogs degrade within 200 hours .

Biological Activity

D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Formula: CHNO

Molecular Weight: 325.36 g/mol

Structure: The compound features a benzyloxycarbonyl (Z) protecting group on the nitrogen of the phenylalanine residue, which enhances its stability and reactivity in various biological contexts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenylalanine can inhibit bacterial growth effectively. A comparative study highlighted the activity of various esters against common pathogens, demonstrating that modifications to the phenylalanine structure can enhance antibacterial efficacy.

| Compound | Activity Against MRSA | Activity Against VRE |

|---|---|---|

| This compound | Moderate | Low |

| Acyldepsipeptide 4 (ADEP 4) | High | High |

| Bottromycin A | High | Moderate |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of protein synthesis. This is a common action among many antibacterial agents, where they interfere with ribosomal function or peptide bond formation during translation.

Case Studies

- In vitro Studies : A study conducted by Sello et al. (2017) demonstrated that certain derivatives of phenylalanine exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The study utilized a series of structural analogs, including this compound, to assess their efficacy.

- In vivo Efficacy : In animal models, the compound showed promising results when administered subcutaneously. It was effective against infections caused by Staphylococcus and Streptococcus species, although its potency was lower compared to other established antibiotics like bottromycin A.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications such as varying the protecting groups or substituents on the phenyl ring can lead to changes in potency and spectrum of activity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against Gram-positive bacteria |

| Alteration of the vinyl ester moiety | Enhanced stability and bioavailability |

Q & A

Q. What are the key synthetic routes for preparing D-N-Benzyloxycarbonyl-3-phenylalanine vinyl ester?

The synthesis typically involves multi-step protection-deprotection strategies. For example, Grignard reactions (e.g., PhMgBr in THF at −78 °C) can introduce aromatic groups, followed by benzyloxycarbonyl (Cbz) protection of the amine . Vinyl ester formation may employ coupling agents or transesterification under controlled conditions. Post-synthetic steps like hydrogenolysis (using Pd(OH)₂/C under H₂ pressure) or acid hydrolysis (Jones reagent) are critical for functional group interconversion . Purification often requires techniques like medium-pressure liquid chromatography (MPLC) with silica gel columns and UV detection .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. Key signals include:

- Cbz-protected amine: δ ~5.13 ppm (s, 2H, CH₂Ph) and aromatic protons at δ ~7.35 ppm .

- Vinyl ester protons: δ ~5.28–5.91 ppm (cis/trans coupling constants and vinyl proton splitting) . High-performance liquid chromatography (HPLC) or MPLC with silica gel (230–400 mesh) and flow rates ~18 mL/min ensures purity assessment .

Advanced Research Questions

Q. How does the vinyl ester group influence the compound’s stability under acidic or basic conditions?

Vinyl esters derived from epoxy-carboxylic acid reactions (e.g., vinyl versatate analogs) exhibit resistance to alkaline hydrolysis due to the absence of α-hydrogens, which minimizes nucleophilic attack . However, strong acids (e.g., H₂SO₄ in Jones reagent) can cleave ester linkages, necessitating pH-controlled reaction environments . Stability tests should include accelerated aging in solvents (e.g., acetone, ethanol) and monitoring via FT-IR or gravimetric analysis for decomposition .

Q. What experimental challenges arise when copolymerizing this compound with acrylic or styrenic monomers?

Vinyl esters copolymerize efficiently with acrylates but show poor reactivity with styrene due to divergent electron densities and radical stabilization effects . To optimize copolymerization:

Q. How can contradictions in reaction yield data be resolved when scaling up synthesis?

Yield discrepancies often stem from:

- Incomplete protection/deprotection (e.g., residual Boc groups detected via TLC).

- Competing side reactions (e.g., epimerization during esterification). Mitigation strategies include:

- Strict temperature control (e.g., −78 °C for Grignard additions) .

- Real-time monitoring using inline IR spectroscopy.

- Statistical design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent polarity) .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Use closed systems with local exhaust ventilation to minimize inhalation risks .

- Wear PPE: nitrile gloves, safety goggles, and flame-resistant lab coats .

- Store in inert atmospheres (argon) at −20 °C to prevent ester hydrolysis .

Q. How can the compound’s resistance to industrial chemicals be evaluated for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.